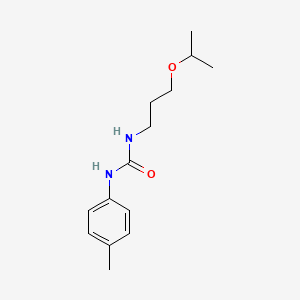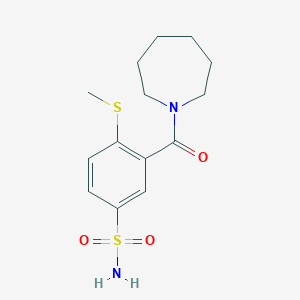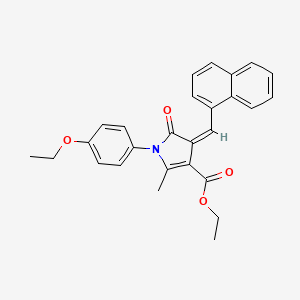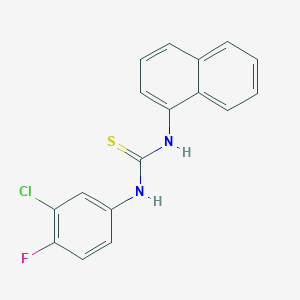
N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea
Descripción general
Descripción
N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Mecanismo De Acción
A-769662 activates N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea by binding to the allosteric site on the γ-subunit of the enzyme. This binding induces a conformational change that allows N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea to be phosphorylated and activated by upstream kinases such as LKB1 and CaMKKβ. Once activated, N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea regulates various metabolic pathways by phosphorylating downstream targets such as ACC, HMG-CoA reductase, and mTOR.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, A-769662 increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In the liver, A-769662 reduces gluconeogenesis and lipid synthesis, leading to improved glucose and lipid homeostasis. In adipose tissue, A-769662 increases fatty acid oxidation and reduces lipogenesis, leading to improved lipid metabolism and reduced adiposity. A-769662 has also been shown to induce autophagy in various tissues, leading to improved cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has high potency and selectivity for N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea, making it a useful tool for studying the role of N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea in various physiological processes. However, A-769662 has several limitations as well. It has poor aqueous solubility, which can limit its bioavailability and efficacy in vivo. It also has potential off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea activators that have improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of A-769662 in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the role of A-769662 in regulating autophagy and other cellular processes warrants further investigation. Overall, A-769662 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of metabolic disorders and other diseases.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Studies have shown that A-769662 activates N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea in various tissues, leading to improved glucose uptake, lipid metabolism, and mitochondrial function. A-769662 has also been shown to induce autophagy, a process that plays a critical role in maintaining cellular homeostasis. Additionally, A-769662 has shown promising results in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)18-10-4-9-15-14(17)16-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGDKWNYNZKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B4820076.png)
![N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4820086.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4820088.png)
![2-(1-piperidinylmethyl)-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4820091.png)

![2-(5-bromo-2-hydroxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4820106.png)
![ethyl 2-[(2-chlorobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4820113.png)


![1-(3-methoxyphenyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4820137.png)
![N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4820140.png)
![7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4820148.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820159.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820166.png)